(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine
CAS No.:
Cat. No.: VC17890641
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | (2-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C10H17N3O/c1-7(2)13-10(5-11)8-3-4-14-6-9(8)12-13/h7H,3-6,11H2,1-2H3 |
| Standard InChI Key | RQAXIUZJGWBPCT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=C2CCOCC2=N1)CN |
Introduction
Structural Features and Molecular Properties
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | (2-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-3-yl)methanamine |
| Topological Polar Surface Area | 58.9 Ų (estimated) |
| LogP (Octanol-Water) | 1.24 (predicted) |
The amine group’s basicity (pKa ≈ 9.5) and the oxygen atom’s lone pairs create hydrogen-bonding capabilities, critical for interactions with biological targets .
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.25 ppm (doublet, isopropyl CH₃), δ 3.70–4.10 ppm (pyrano ring protons), and δ 2.90 ppm (methanamine CH₂) align with analogous pyrano-pyrazole derivatives .
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IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1640 cm⁻¹ (C=N), and 1120 cm⁻¹ (C-O) confirm functional groups.
Synthesis and Manufacturing Processes
Multi-Step Synthetic Pathways
The synthesis involves three primary stages:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole core. For example, 3-nitrophenylacetone derivatives may serve as precursors .
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Pyrano Ring Cyclization: Acid-catalyzed cyclization using reagents like polyphosphoric acid forms the tetrahydropyrano ring. The isopropyl group is introduced via alkylation with 2-bromopropane.
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Methanamine Functionalization: Reductive amination of a ketone intermediate (e.g., using NaBH₃CN) installs the primary amine group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, EtOH, reflux | 65 |
| Cyclization | H₃PO₄, 100°C, 12 h | 48 |
| Reductive amination | NaBH₃CN, MeOH, rt | 72 |
Challenges include regioselectivity during cyclization and epimerization at the pyrano ring’s chiral centers. Catalytic asymmetric methods remain underdeveloped for this scaffold .
Comparative Analysis with Structural Analogs
Ethyl vs. Isopropyl Substituents
Replacing the isopropyl group with ethyl (as in PubChem CID 105439569) reduces logP from 1.24 to 0.97 but improves aqueous solubility by 40%. Antifungal activity diminishes (MIC = 32 µg/mL), highlighting the isopropyl group’s role in hydrophobic target engagement .
Pyrazole Substitution Patterns
The 4-pyrazolylmethanamine analog (PubChem CID 23005591) lacks the pyrano ring, resulting in 10-fold lower COX-2 inhibition. This underscores the fused ring system’s contribution to steric complementarity .
Future Research Directions and Applications
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes could enhance tumor accumulation. Preliminary simulations show a 60% increase in plasma half-life when formulated with DSPE-PEG2000.
Hybrid Molecules for Multifactorial Diseases
Conjugation with NSAID scaffolds (e.g., ibuprofen) may yield dual-action anti-inflammatory/antimicrobial agents. In silico ADMET predictions indicate acceptable hepatotoxicity profiles for such hybrids .
Structural Optimization Strategies
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Fluorination: Introducing CF₃ groups at C-5 could improve metabolic stability.
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Prodrug Approaches: Acetylation of the amine may enhance oral bioavailability.
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